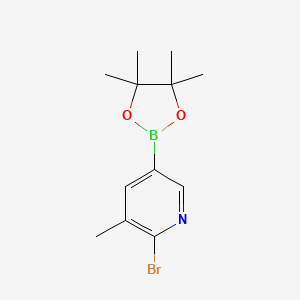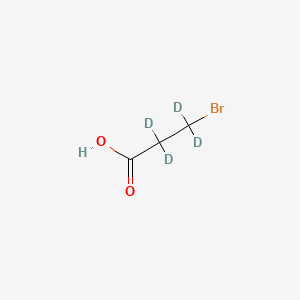
(2-Chloropyrimidin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2-Chloropyrimidin-4-yl)boronic acid” is an intermediate used to prepare aldosterone synthase inhibiting pyrimidinylnaphthalenes via Suzuki cross-coupling reactions .
Synthesis Analysis
The synthesis of “(2-Chloropyrimidin-4-yl)boronic acid” involves several steps. One of the key steps is the Suzuki coupling of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids . This reaction is often used for the preparation of a diverse set of substituted pyrimidines . A thorough screening of reaction conditions and the use of microwave irradiation led to a very efficient and straightforward synthetic procedure providing C4-substituted pyrimidines in good to excellent yields .Molecular Structure Analysis
The molecular formula of “(2-Chloropyrimidin-4-yl)boronic acid” is C4H4BClN2O2 . Its molecular weight is 158.35076 .Chemical Reactions Analysis
“(2-Chloropyrimidin-4-yl)boronic acid” is a substrate in a peroxide mediated hydroxydeboronation providing good yields of halohydroxypyridines . It also undergoes Suzuki coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Chloropyrimidin-4-yl)boronic acid” include a melting point of 155-163 °C . It is a solid at room temperature .Safety and Hazards
Future Directions
The Suzuki coupling reaction, which involves “(2-Chloropyrimidin-4-yl)boronic acid”, has been often used for the preparation of a diverse set of substituted pyrimidines . This suggests that “(2-Chloropyrimidin-4-yl)boronic acid” could have potential applications in the synthesis of various biologically active compounds in the future .
properties
IUPAC Name |
(2-chloropyrimidin-4-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BClN2O2/c6-4-7-2-1-3(8-4)5(9)10/h1-2,9-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJRTXXCLIIXKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=NC=C1)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680687 |
Source


|
| Record name | (2-Chloropyrimidin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1228431-85-3 |
Source


|
| Record name | (2-Chloropyrimidin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B595132.png)
![4,9-Dibromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B595134.png)

![5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B595138.png)
![(1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B595139.png)